molecular formula C6H7N3S B1629073 3-Aminopyridine-2-carbothioamide CAS No. 42242-12-6

3-Aminopyridine-2-carbothioamide

Cat. No. B1629073
CAS RN: 42242-12-6
M. Wt: 153.21 g/mol
InChI Key: YWTSYBYHENEZOY-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-carbothioamide (also known as 2-aminopyridine-3-carbothioamide ) is a chemical compound with the molecular formula C₆H₇N₃S and a molecular weight of 153.20 g/mol . It falls within the class of aminopyridines, which are heterocyclic compounds containing a pyridine ring substituted with an amino group. The carbothioamide functional group adds a sulfur atom to the pyridine ring, resulting in its unique structure .


Synthesis Analysis

  • Purification:
    • The crude product is purified using solvent extraction and recrystallization .

Molecular Structure Analysis

The molecular structure of 3-aminopyridine-2-carbothioamide consists of a pyridine ring with an amino group (NH₂) and a carbothioamide group (CSNH₂) attached. The sulfur atom bridges the nitrogen and carbon atoms, resulting in a unique five-membered heterocyclic ring. The compound’s structure is crucial for understanding its properties and reactivity .


Chemical Reactions Analysis

3-Aminopyridine-2-carbothioamide can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Its reactivity depends on the functional groups attached to the pyridine ring and the sulfur atom. For instance, it can serve as a building block for the synthesis of other organic molecules or be modified to create derivatives with specific properties .

properties

IUPAC Name

3-aminopyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTSYBYHENEZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627157
Record name 3-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-2-carbothioamide

CAS RN

42242-12-6
Record name 3-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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